- Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF) SystemOrganic Letters, 2023, 25(19), 3482-3486,
Cas no 952-06-7 (1,2-Diphenyl-1-ethanone oxime)

1,2-Diphenyl-1-ethanone oxime structure
Product name:1,2-Diphenyl-1-ethanone oxime
1,2-Diphenyl-1-ethanone oxime Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Diphenyl-1-ethanone oxime
- (NE)-N-(1,2-diphenylethylidene)hydroxylamine
- Ethanone,1,2-diphenyl-, oxime
- DeoxyBenzoinOxime
- 2-Phenylacetophenone oxime
- Benzyl phenyl ketoxime
- NSC 135001
- NSC 36666
- Acetophenone, 2-phenyl-, oxime (7CI, 8CI)
- 1,2-Diphenyl-1-ethanoneoxime
- 1,2-Diphenylethanone oxime
- Benzyl phenyl ketone oxime
- AKOS017332276
- SCHEMBL17296071
- deoxybenzoin oxime
- 57736-10-4
- DB-111026
- Ethanone, 1,2-diphenyl-, oxime, (1Z)-
- Ethanone, 1,2-diphenyl-, oxime
- PWCUVRROUAKTLL-UHFFFAOYSA-N
- 952-06-7
- NSC 135001; NSC 36666
- Deoxybenzoic oxime
- N-(1,2-diphenylethylidene)hydroxylamine
- 26306-06-9
- 1,2-Diphenyl-1-ethanone oxime pound>>Ethanone, 1,2-diphenyl-, oxime
- (Z)-1,2-Diphenylethanone oxime
- (Z)-N-(1,2-DIPHENYLETHYLIDENE)HYDROXYLAMINE
- BCP34290
-
- MDL: MFCD14581645
- Inchi: 1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2
- InChI Key: PWCUVRROUAKTLL-UHFFFAOYSA-N
- SMILES: ON=C(CC1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 211.099714038g/mol
- Monoisotopic Mass: 211.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 32.6Ų
- XLogP3: 3.4
Experimental Properties
- Density: 1.04±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 98 ºC
- Boiling Point: 375.4°C at 760 mmHg
- Solubility: Very slightly soluble (0.11 g/l) (25 º C),
1,2-Diphenyl-1-ethanone oxime Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,2-8°C
1,2-Diphenyl-1-ethanone oxime Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MD-0215-0.5G |
1,2-diphenyl-1-ethanone oxime |
952-06-7 | >95% | 0.5g |
£55.00 | 2023-09-09 | |
eNovation Chemicals LLC | Y1015346-5g |
1,2-Diphenyl-1-ethanone oxime |
952-06-7 | 95% | 5g |
$160 | 2024-06-07 | |
abcr | AB270292-1 g |
1,2-Diphenyl-1-ethanone oxime, 95%; . |
952-06-7 | 95% | 1 g |
€187.10 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054261-500mg |
1,2-Diphenyl-1-ethanone oxime |
952-06-7 | >95% | 500mg |
1087.0CNY | 2021-07-13 | |
Chemenu | CM336660-500g |
N-(1,2-diphenylethylidene)hydroxylamine |
952-06-7 | 95%+ | 500g |
$135 | 2021-06-16 | |
TRC | B452625-50mg |
1,2-Diphenyl-1-ethanone Oxime |
952-06-7 | 50mg |
$ 65.00 | 2022-06-07 | ||
abcr | AB270292-25 g |
1,2-Diphenyl-1-ethanone oxime, 95%; . |
952-06-7 | 95% | 25 g |
€1,638.60 | 2023-07-20 | |
TRC | B452625-10mg |
1,2-Diphenyl-1-ethanone Oxime |
952-06-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D909157-25g |
1,2-Diphenyl-1-ethanone oxime |
952-06-7 | ≥98% | 25g |
¥11,900.00 | 2022-01-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054261-1g |
1,2-Diphenyl-1-ethanone oxime |
952-06-7 | >95% | 1g |
1706.0CNY | 2021-07-13 |
1,2-Diphenyl-1-ethanone oxime Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Pyridine , Hydroxyamine hydrochloride Solvents: Ethanol ; 1 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
Production Method 2
Production Method 3
Production Method 4
Reaction Conditions
1.1 Reagents: tert-Butyl nitrite , Hydrogen , Sodium borohydride Catalysts: Iron(II) phthalocyanine Solvents: Ethanol ; 3 h, 10 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Reference
- First iron-catalyzed synthesis of oximes from styrenesChemical Communications (Cambridge, 2009, (15), 1990-1992,
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid
1.2 -
1.2 -
Reference
- Reaction of β-nitrostyrenes with benzene catalyzed by trifluoromethanesulfonic acid. Formation and reaction of N,N-dihydroxyiminium-benzyl dicationsTetrahedron, 1987, 43(2), 297-305,
Production Method 11
Production Method 12
Production Method 13
Reaction Conditions
1.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Ethanol ; 40 min, rt
1.2 Solvents: Toluene ; 18 h, reflux; reflux → rt
1.3 Reagents: Water ; cooled
1.2 Solvents: Toluene ; 18 h, reflux; reflux → rt
1.3 Reagents: Water ; cooled
Reference
- Synthesis of 5-hydroxy-5-methyl-3,4-diphenylisoxazoleHecheng Huaxue, 2008, 16(3), 356-357,
Production Method 14
Production Method 15
Production Method 16
Reaction Conditions
1.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Ethanol ; 2 h, 90 °C
Reference
- Copper(I)-Catalyzed Regioselective Tandem Cyanoalkylative Cyclization of 1,5-Dienes with Cyclobutanone Oxime EstersEuropean Journal of Organic Chemistry, 2022, 2022(45),,
Production Method 17
Reaction Conditions
1.1 Reagents: Pyridine , Hydroxyamine hydrochloride Solvents: Ethanol ; 18 h, 60 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Regioselective Catalytic Asymmetric C-Alkylation of Isoxazolinones by a Base-Free Palladacycle-Catalyzed Direct 1,4-AdditionAngewandte Chemie, 2015, 54(9), 2788-2791,
Production Method 18
Production Method 19
Reaction Conditions
1.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; rt → 95 °C
Reference
- Rhodium(III)-catalyzed asymmetric [4+1] spiroannulations of O-pivaloyl oximes with α-diazo compoundsChemical Communications (Cambridge, 2021, 57(67), 8268-8271,
Production Method 20
1,2-Diphenyl-1-ethanone oxime Raw materials
- 2-Phenylacetophenone
- Diphenylacetylene
- Benzene,1,1'-(1,2-ethenediyl)bis-
- Benzeneethanamine, N,N-dihydroxy-, monosodium salt (9CI)
1,2-Diphenyl-1-ethanone oxime Preparation Products
1,2-Diphenyl-1-ethanone oxime Related Literature
-
1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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3. Book reviews
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
952-06-7 (1,2-Diphenyl-1-ethanone oxime) Related Products
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- 1183682-67-8(Benzeneacetic acid, α-amino-2-bromo-α-methyl-, ethyl ester)
- 2229593-30-8(2-amino-1-(3-bromo-5-ethoxy-4-hydroxyphenyl)propan-1-one)
- 885949-75-7(1-{2-Hydroxy-4-(4-methylbenzyl)oxyphenyl}-1-ethanone)
- 946379-94-8(N-(2,4-difluorophenyl)-2-{2-methyl-5-(4-methylphenyl)methoxy-4-oxo-1,4-dihydropyridin-1-yl}acetamide)
- 1865976-88-0(5-Bromo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine)
- 802276-99-9(trans-3-amino-2,2,4,4-tetramethyl-cyclobutanol)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:952-06-7)1,2-Diphenyl-1-ethanone oxime

Purity:99%
Quantity:25g
Price ($):402.0